molecular formula C17H25ClN2O B13712315 (E)-1-(4-(4-(2-Methylbut-2-en-1-yl)piperazin-1-yl)phenyl)ethanone Hydrochloride

(E)-1-(4-(4-(2-Methylbut-2-en-1-yl)piperazin-1-yl)phenyl)ethanone Hydrochloride

Cat. No.: B13712315
M. Wt: 308.8 g/mol
InChI Key: JXMXRDRWDJFHHU-BIZGWHPPSA-N
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Description

Membrane Traffic Inhibitor, A5 is a cell-permeable piperazinyl compound that specifically blocks clathrin adaptor complex AP-1-dependent traffic between the trans-Golgi network and endosomes in budding yeast. It exhibits minimal effects on other trafficking pathways involving the trans-Golgi network and endosomes . This compound is particularly significant in the study of cellular transport mechanisms and has been used extensively in research to understand the dynamics of intracellular trafficking.

Preparation Methods

The synthesis of Membrane Traffic Inhibitor, A5 involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-(4-(4-(E-2-Methyl-2-butenyl)piperazinyl)phenyl)ethanone.

    Reaction Conditions: The reaction typically involves the use of hydrochloric acid to form the hydrochloride salt of the compound.

    Industrial Production:

Chemical Reactions Analysis

Membrane Traffic Inhibitor, A5 undergoes several types of chemical reactions:

    Reduction: Reduction reactions can also occur, particularly involving the piperazinyl group.

    Substitution: Substitution reactions are possible, especially at the phenyl ring.

    Common Reagents and Conditions: Common reagents include hydrochloric acid for the formation of the hydrochloride salt. .

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Membrane Traffic Inhibitor, A5 has a wide range of scientific research applications:

Mechanism of Action

Membrane Traffic Inhibitor, A5 exerts its effects by specifically blocking the clathrin adaptor complex AP-1-dependent traffic between the trans-Golgi network and endosomes. This inhibition occurs at a stage after the recruitment of AP-1 to the membrane, as evidenced by enhanced AP-1 perinuclear localization upon treatment with the compound. The molecular targets involved include the clathrin adaptor complex AP-1 and associated proteins .

Comparison with Similar Compounds

Membrane Traffic Inhibitor, A5 can be compared with other similar compounds:

    Apilimod: Another compound that affects intracellular trafficking but through different mechanisms.

    3-AP: A compound with similar applications but distinct chemical properties.

    MRT68921 dihydrochloride: Inhibits different pathways but also used in studying cellular transport.

    ML-SA1: Another inhibitor with unique properties and applications

Membrane Traffic Inhibitor, A5 stands out due to its specific action on the clathrin adaptor complex AP-1-dependent traffic, making it a valuable tool in research focused on intracellular transport mechanisms.

Properties

Molecular Formula

C17H25ClN2O

Molecular Weight

308.8 g/mol

IUPAC Name

1-[4-[4-[(E)-2-methylbut-2-enyl]piperazin-1-yl]phenyl]ethanone;hydrochloride

InChI

InChI=1S/C17H24N2O.ClH/c1-4-14(2)13-18-9-11-19(12-10-18)17-7-5-16(6-8-17)15(3)20;/h4-8H,9-13H2,1-3H3;1H/b14-4+;

InChI Key

JXMXRDRWDJFHHU-BIZGWHPPSA-N

Isomeric SMILES

C/C=C(\C)/CN1CCN(CC1)C2=CC=C(C=C2)C(=O)C.Cl

Canonical SMILES

CC=C(C)CN1CCN(CC1)C2=CC=C(C=C2)C(=O)C.Cl

Origin of Product

United States

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